N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

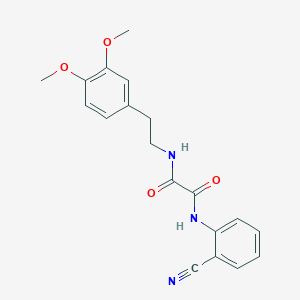

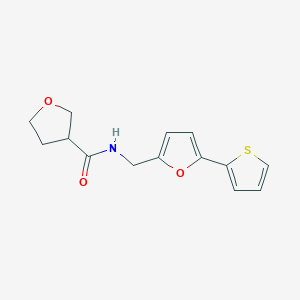

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD)1. It has a molecular formula of C15H12N2O3 and a molecular weight of 268.2721.

Synthesis Analysis

There is limited research available on the synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide. However, similar compounds containing the isoxazole moiety have been studied for their antimicrobial properties2. More research is needed to understand the synthesis process of this specific compound.Molecular Structure Analysis

The molecular structure of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide is complex, contributing to its versatile applications in various fields3. The compound’s structure includes a furan ring, an isoxazole ring, and a benzamide group1.

Chemical Reactions Analysis

The chemical reactions involving N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented in the literature. However, similar compounds have shown potential in diverse scientific research, including drug discovery and development, biological studies, and material synthesis4.Physical And Chemical Properties Analysis

The physical and chemical properties of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented. However, its molecular formula is C15H12N2O3 and its molecular weight is 268.2721.Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

One study highlights the preparation of novel derivatives involving the furan and isoxazole moieties, showcasing moderate cysteinyl leukotriene receptor 2 antagonistic activity, which could be significant in treating inflammatory diseases (Tsuji et al., 2003).

Catalytic Applications

Research by Hatanaka et al. (2010) demonstrates the use of an iron-methyl complex with an N-heterocyclic carbene ligand for activating the C-H bonds of furans, leading to the borylation of these compounds. This catalytic activity is crucial for synthesizing aryl-furan compounds, which are valuable in various chemical syntheses (Hatanaka et al., 2010).

Pharmaceutical Synthesis

A molecular hybridization study integrated 1,2,3-triazole-based Mycobacterium tuberculosis inhibitors with natural product-based tricyclic antimycobacterial agents, leading to the synthesis of novel clubbed 1,2,3-triazole hybrids. This research could pave the way for developing new treatments for mycobacterial infections (Patpi et al., 2012).

Material Science

In the field of material science, Wilsens et al. (2014) investigated novel poly(ester amide)s containing 2,5-furandicarboxylic acid, demonstrating the influence of the 2,5-furandicarboxamide moiety on hydrogen bonding in these polymers. This research contributes to the development of new materials with potential applications in sustainable plastics and fibers (Wilsens et al., 2014).

Antitubercular Activity

Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, which were evaluated for their in vitro antimycobacterial activity. This study contributes to the ongoing search for effective antitubercular agents (Kantevari et al., 2011).

Safety And Hazards

The safety and hazards associated with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are not well-documented in the available resources. It’s important to handle all chemical compounds with care and appropriate safety measures.

Orientations Futures

The future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide are promising. Given its role as a PLD inhibitor1, it could be further explored for potential therapeutic applications. However, more research is needed to fully understand its properties and potential uses.

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-5-2-3-6-13(11)16(19)17-10-12-9-15(21-18-12)14-7-4-8-20-14/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGYQBOYJXLVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)

![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)